molecular formula C11H10BrN3O2 B2469464 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 897735-75-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2469464
CAS No.: 897735-75-0
M. Wt: 296.124
InChI Key: CTHWCFMVZAEZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound built around the 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle recognized for its significant potential in medicinal chemistry research . This privileged structure is a cornerstone in the development of novel therapeutic agents, particularly in the field of oncology . The 1,3,4-oxadiazole core is known for its ability to confer high cytotoxicity towards malignant cells and is a key pharmacophore in several investigational drugs that selectively interact with critical biological targets such as nucleic acids, enzymes, and globular proteins . The structural motif of this compound class allows for diverse mechanisms of action, including the inhibition of pivotal enzymes and kinases that drive cancer cell proliferation . Specifically, 1,3,4-oxadiazole-based compounds have demonstrated promising antiproliferative effects by targeting enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The 4-bromophenyl substituent in this molecule is a common feature in drug discovery, often used to enhance binding affinity and metabolic stability. This product is intended for research purposes, such as in vitro screening against cancer cell lines and investigations into its mechanism of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWCFMVZAEZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety.

Case Study 1: Anticancer Activity Evaluation

A study synthesized various oxadiazole derivatives, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide, and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition against human breast adenocarcinoma (MCF7) and glioblastoma (LN229) cell lines. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
MCF720.12 ± 6.20Doxorubicin0.92 ± 0.1
LN22910.84 ± 4.20Doxorubicin0.92 ± 0.1

Case Study 2: Structure-Activity Relationship

In another investigation focusing on structure-activity relationships, compounds similar to this compound were designed and synthesized. The study revealed that modifications on the oxadiazole ring significantly influenced anticancer activity. The most potent derivatives showed percent growth inhibition rates exceeding 80% against various cancer cell lines .

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored extensively.

Case Study 3: Antimicrobial Activity

Research demonstrated that derivatives of the oxadiazole scaffold exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth effectively at low concentrations .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide exerts its effects involves interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Differences Biological Activity
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide 4-Bromophenyl, propanamide Reference compound Antimicrobial, anticancer
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 4-Chlorophenyl instead of bromophenyl Smaller halogen atom; reduced lipophilicity Anticancer (enhanced solubility)
N-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanamide 4-Methylphenyl substitution Electron-donating group; altered electronic profile Antifungal
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide Fluorophenyl and benzamide groups Fluorine’s electronegativity; benzamide backbone Enzyme inhibition
N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide 3-Chlorophenyl substitution Steric hindrance at meta-position Anti-inflammatory
3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol Naphthol instead of propanamide Hydroxyl group for hydrogen bonding Antioxidant

Impact of Substituents on Properties

  • For example, the 4-chlorophenyl analog shows higher aqueous solubility but lower binding affinity .
  • Propanamide vs. Acetamide : Replacing propanamide with acetamide (e.g., N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide) shortens the alkyl chain, affecting conformational flexibility and interactions with hydrophobic enzyme pockets .
  • Sulfur-Containing Derivatives : Compounds like 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide exhibit thioether linkages, enhancing radical scavenging activity but introducing metabolic instability .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound C₁₁H₁₀BrN₃O₂ 296.12 3.2 0.15
4-Chlorophenyl Analog C₁₁H₁₀ClN₃O₂ 251.67 2.8 0.45
4-Methylphenyl Analog C₁₂H₁₃N₃O₂ 231.25 2.5 0.60

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzohydrazide with various acylating agents to form the oxadiazole ring. The following general reaction scheme can be employed:

  • Formation of the Oxadiazole Ring :
    • Reactants: 4-bromobenzohydrazide and an appropriate carboxylic acid derivative.
    • Conditions: Heat under reflux in the presence of a dehydrating agent.
  • Acylation :
    • The resultant oxadiazole is then acylated using propanoyl chloride to yield the final product.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Notably:

  • Cytotoxicity : This compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity against these cell lines .
  • Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels . Molecular docking studies suggest that it interacts favorably with key receptors involved in cell proliferation and survival .
Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
U-9370.75Caspase activation
HeLa2.41Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity:

  • Bacterial Inhibition : The compound showed moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

Case Studies

  • Study on Anticancer Activity : A recent study assessed the biological activity of various oxadiazole derivatives including this compound. The results indicated that this compound had a higher cytotoxic effect than standard chemotherapeutics like doxorubicin against certain leukemia cell lines .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of this compound against multiple strains. Results showed promising activity particularly against Gram-positive bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.